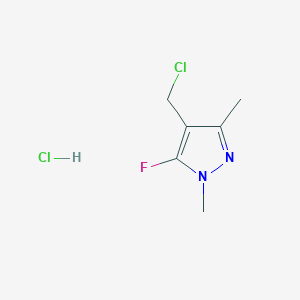
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring, two nitrogen atoms, and two double bonds . The specific substitutions at the 4th and 5th positions of this molecule suggest that it might have unique properties compared to other pyrazoles.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. As a pyrazole derivative, it would have a 5-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electronegative fluorine atom and the electropositive chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, while the presence of a chloromethyl group could make it more reactive .Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride serves as a versatile intermediate in the synthesis of fluorinated pyrazoles, which are significant in medicinal chemistry due to their potential as building blocks for further functionalization. A notable synthetic approach involves the monofluorination of β-methylthio-β-enaminoketones, leading to monofluorinated enaminoketones, followed by condensation with different hydrazines to yield new 3-amino-4-fluoropyrazoles (Surmont et al., 2011).
Fluorescent Property Evaluation
In addition to serving as building blocks in medicinal chemistry, certain 1,3,5-triaryl-2-pyrazoline derivatives synthesized from 4-alkoxychalcones and hydrazine hydrochloride have demonstrated significant fluorescence properties. These compounds exhibit fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation, making them of interest for applications in materials science and chemical sensing (Hasan et al., 2011).
Corrosion Inhibition
Research into corrosion inhibitors for steel in hydrochloric acid solutions has identified pyrazole derivatives, including those structurally related to this compound, as highly effective. These compounds exhibit more than 90% anticorrosion activity, highlighting their potential in industrial applications to protect metal surfaces from corrosive environments (Ouali et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c1-4-5(3-7)6(8)10(2)9-4;/h3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHIFPLQPGWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


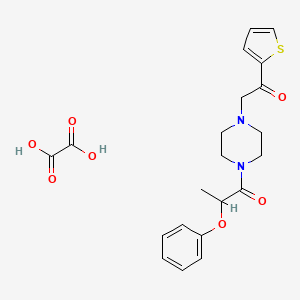
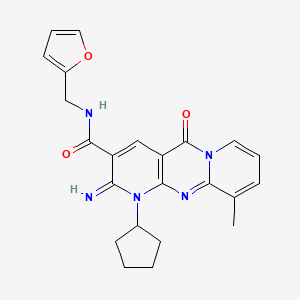
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
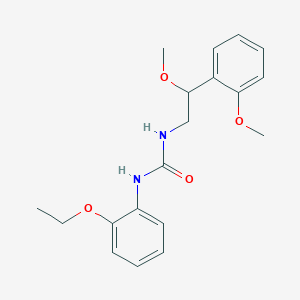

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)
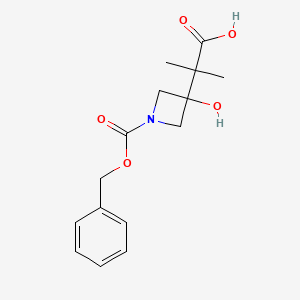


![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)